({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane
Description
({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane is a silane-based organic compound featuring a triisopropylsilyl (TIPS) group attached to an ethynyl-substituted aromatic system. The core structure includes a 3-bromophenylmethyl substituent, which confers unique steric and electronic properties. This compound is of interest in materials science and medicinal chemistry due to the versatility of silyl-protected alkynes in cross-coupling reactions and as intermediates in drug discovery .
Properties
CAS No. |
864070-25-7 |
|---|---|
Molecular Formula |
C24H31BrSi |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[4-[(3-bromophenyl)methyl]phenyl]ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C24H31BrSi/c1-18(2)26(19(3)4,20(5)6)15-14-21-10-12-22(13-11-21)16-23-8-7-9-24(25)17-23/h7-13,17-20H,16H2,1-6H3 |
InChI Key |
BTIYTKKSDVLEHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)CC2=CC(=CC=C2)Br)(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzyl chloride, phenylacetylene, and tri(propan-2-yl)silane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base such as potassium carbonate. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The phenylethynyl group can undergo oxidation reactions to form corresponding carbonyl compounds. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.
Reduction Reactions: The compound can also undergo reduction reactions, particularly at the phenylethynyl group, to form corresponding alkanes. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological molecules makes it a useful tool in medicinal chemistry.
Medicine: It is investigated for its potential therapeutic properties, including its ability to act as an inhibitor of certain enzymes or receptors. This makes it a candidate for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
{2-[2-Methoxy-4-(3-Methoxy-4-{2-[tris(propan-2-yl)silyl]ethynyl}phenyl)phenyl]ethynyl}tris(propan-2-yl)silane (4SGN-1)
- Structural Similarities : Shares the tris(propan-2-yl)silyl-ethynyl backbone but incorporates methoxy groups at the 2- and 3-positions of the phenyl rings.
- Synthesis: Synthesized via Sonogashira coupling and characterized by NMR, MS, and FTIR .
- Applications : Used in optoelectronic materials due to extended conjugation from methoxy groups.
Triisopropyl((2-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)ethynyl)silane (2x)
- Structural Similarities : Features a TIPS-ethynyl group but substitutes the aromatic system with a trifluoromethylphenyl-tetrahydro-2H-pyran hybrid.
- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, while the pyran ring adds stereochemical complexity (d.r. = 24:1 cis:trans) .
- Synthesis : Prepared via iron-catalyzed cross-coupling with 87% yield.
- Applications : Explored in medicinal chemistry for fluorinated bioactive molecules.
(4-Bromophenylethynyl)trimethylsilane
- Structural Similarities : Contains a brominated phenyl-ethynyl motif but uses a trimethylsilyl (TMS) group instead of TIPS.
- Key Differences : The smaller TMS group reduces steric hindrance, enhancing reactivity in Buchwald-Hartwig couplings .
- Synthesis : Synthesized via palladium-catalyzed coupling of 4-bromo-1-iodobenzene with trimethylsilylacetylene.
- Applications : Intermediate in agrochemicals and pharmaceuticals.
((4-((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)triisopropylsilane
- Structural Similarities : Shares the TIPS-ethynyl backbone but lacks bromine and includes multiple ethynylphenyl groups for extended conjugation.
- Key Differences : The extended π-system enhances absorption in UV-vis spectra, making it suitable for organic electronics .
- Synthesis: Multi-step Sonogashira couplings.
Comparative Analysis Table
Research Findings and Implications
- Steric Effects : The bulky TIPS group in the target compound improves thermal stability but may reduce reaction rates in cross-couplings compared to TMS analogs .
- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic reactivity, contrasting with methoxy groups in 4SGN-1, which stabilize charge transfer .
Biological Activity
The compound ({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane , commonly referred to as a triisopropylsilane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 343.37 g/mol. Its structure includes:
- Bromophenyl group : Enhances biological activity through electronic and steric effects.
- Ethynyl linkage : Contributes to the compound's reactivity and potential interactions with biological targets.
- Triisopropylsilane moiety : Provides stability and lipophilicity, which may influence membrane permeability.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Several studies have reported that silane derivatives can inhibit cancer cell proliferation by disrupting microtubule dynamics and inducing apoptosis.
- Antimicrobial Properties : The bromine substituent enhances the antimicrobial efficacy against various pathogens.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
Structure-Activity Relationships (SAR)
The activity of this compound can be correlated with its structural features:
- Bromine Substitution : The presence of the bromine atom is critical for enhancing the lipophilicity and biological activity of the compound.
- Ethynyl Group : This functional group is essential for binding to target proteins involved in cell signaling pathways.
Antiproliferative Activity
A study evaluated the antiproliferative effects of various silane derivatives, including this compound, on cancer cell lines such as MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma). The results indicated significant inhibition of cell growth with IC50 values in the nanomolar range, suggesting potent antitumor activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.45 | Microtubule disruption |
| HT-29 | 0.38 | Apoptosis induction |
| M21 | 0.50 | Cell cycle arrest |
Antimicrobial Activity
Another investigation assessed the antimicrobial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated effective bacteriostatic activity, indicating its potential as a therapeutic agent against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
